BenchChemオンラインストアへようこそ!

(2R,4S)-Teneligliptin-d8

LC-MS/MS bioanalytical method validation stable isotope labeling

(2R,4S)-Teneligliptin-d8 (CAS 1391012-95-5, molecular formula C₂₂H₂₂D₈N₆OS, MW 434.63) is the octa-deuterated isotopologue of the (2R,4S) stereoisomer of teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for type 2 diabetes mellitus. The parent non-deuterated (2R,4S)-tenegliptin is itself a characterized stereoisomeric impurity of the API teneligliptin hydrobromide, whose active pharmaceutical configuration is (2S,4S).

Molecular Formula C₂₂H₂₂D₈N₆OS
Molecular Weight 434.63
Cat. No. B1151536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Teneligliptin-d8
Synonyms[(2R,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8
Molecular FormulaC₂₂H₂₂D₈N₆OS
Molecular Weight434.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-Teneligliptin-d8: Stereo-Defined Deuterated DPP-4 Inhibitor Reference Standard for Bioanalytical Quantification


(2R,4S)-Teneligliptin-d8 (CAS 1391012-95-5, molecular formula C₂₂H₂₂D₈N₆OS, MW 434.63) is the octa-deuterated isotopologue of the (2R,4S) stereoisomer of teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for type 2 diabetes mellitus [1]. The parent non-deuterated (2R,4S)-tenegliptin is itself a characterized stereoisomeric impurity of the API teneligliptin hydrobromide, whose active pharmaceutical configuration is (2S,4S) [2]. The eight deuterium atoms are specifically positioned at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, producing a mass shift of +8 Da relative to the unlabeled analyte while preserving the (2R,4S) chiral identity at the pyrrolidine ring . This compound serves simultaneously as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of teneligliptin and its metabolites in biological matrices and as a stereochemically defined reference standard for chiral impurity profiling during pharmaceutical development and ANDA submissions .

Why (2R,4S)-Teneligliptin-d8 Cannot Be Replaced by Non-Deuterated or d4-Labeled Analogs in Regulated Bioanalysis


Substituting (2R,4S)-Teneligliptin-d8 with a non-isotopic structural analog internal standard, or with a teneligliptin-d4 isotopologue, introduces quantifiable risks to bioanalytical method performance that directly impact regulatory acceptance. Non-deuterated structural analogs exhibit differential extraction recovery, ionization efficiency, and matrix effect behavior compared to the target analyte, producing systematic bias in concentration measurements that cannot be fully compensated by calibration [1]. Teneligliptin-d4, while isotopically labeled, carries only four deuterium atoms (m/z 431.2) versus the eight deuterium atoms of the d8 species (m/z 435.2), resulting in a narrower mass separation from the parent analyte (m/z 427.2) and increased potential for isotopic cross-talk interference in multiple reaction monitoring (MRM) transitions [2]. Furthermore, the (2R,4S) stereochemistry distinguishes this compound from the (2S,4S) form used in most generic d8 teneligliptin internal standards, making it the only isotopically labeled reference that simultaneously enables both quantitative bioanalysis and stereoisomeric impurity tracking in a single analytical run .

Quantitative Differentiation Evidence for (2R,4S)-Teneligliptin-d8 Against Key Comparators


Mass Spectrometric Resolution: d8 (+8 Da) Versus d4 (+4 Da) Isotopologue Separation from Parent Analyte

(2R,4S)-Teneligliptin-d8 provides a precursor ion [M+H]+ at m/z 435.2 with a product ion at m/z 251.3 in MRM mode, representing a +8 Da shift from the unlabeled teneligliptin parent at m/z 427.2→243.1. In contrast, teneligliptin-d4 yields a precursor ion at m/z 431.2, a +4 Da shift [1]. The d8 label's 8-Da separation substantially reduces isotopic cross-contribution from the d0 analyte's natural abundance M+2 and M+4 isotopologue peaks into the internal standard channel, a well-documented limitation of d4-labeled internal standards . This wider mass window is critical when quantifying teneligliptin over a broad dynamic range (1–1000 ng/mL) where residual cross-talk at low analyte concentrations can bias accuracy [2].

LC-MS/MS bioanalytical method validation stable isotope labeling

Stereochemical Specificity: (2R,4S) Configuration as API Impurity Reference Standard

The (2R,4S) stereoisomer is a documented impurity of teneligliptin hydrobromide API, whose active configuration is (2S,4S) [1]. The non-deuterated (2R,4S)-teneligliptin (CAS 1404559-17-61) is explicitly listed as 'Teneligliptin Impurity' with a purity specification of >95% HPLC, and is supplied as a reference standard for chiral impurity quantification during pharmaceutical manufacturing and ANDA submissions . (2R,4S)-Teneligliptin-d8 uniquely combines this impurity stereochemistry with octa-deuteration, enabling its simultaneous use as both a chiral impurity marker and a SIL-IS in a single LC-MS/MS method—a dual functionality not achievable with (2S,4S)-tenegliptin-d8 or non-deuterated impurity standards individually .

chiral purity pharmaceutical impurity profiling ANDA submission

Isotopic Enrichment and Chemical Purity Specifications for Regulatory Bioanalysis

Commercially available (2R,4S)-Teneligliptin-d8 is supplied with defined isotopic enrichment of 95% atom D (minimum) to 99% atom D, and chemical purity of ≥95% by HPLC, with some vendors specifying ≥98% . In comparison, teneligliptin-d4 (CAS 1391012-98-8) is typically supplied at ≥98% chemical purity but with only four deuterium labels, yielding a lower isotopic enrichment ceiling and inherently greater batch-to-batch variation in the d0/d4 ratio . For quantitative bioanalysis, isotopic enrichment below 98 atom% D introduces measurable d0 carryover into the internal standard channel, increasing the lower limit of quantification (LLOQ) and degrading assay sensitivity [1]. The d8 species, with its higher nominal isotopic enrichment and eight labeled positions, minimizes this residual d0 contribution more effectively than d4 alternatives.

isotopic enrichment reference standard purity regulatory compliance

Pharmacological Baseline of the Parent Scaffold: DPP-4 Inhibition Potency and Selectivity Versus Comparator Gliptins

Teneligliptin (as the (2S,4S) parent drug) exhibits a Ki of 0.461 ± 0.004 nM against human DPP-4, compared with sitagliptin at 3.31 ± 0.22 nM, representing an approximately 7.2-fold greater binding affinity [1]. Against the off-target peptidases DPP-8 and DPP-9, teneligliptin shows IC50 values of 260 nM and 540 nM respectively, yielding 703-fold and 1460-fold selectivity over DPP-4 [2]. While the (2R,4S) stereoisomer is not the pharmacologically active configuration, the deuterated d8 isotopologue retains identical chemical structure to its non-deuterated counterpart and serves as the analytical surrogate for the parent scaffold in all quantitative assays [3]. This pharmacological context establishes the quantitative framework within which the deuterated internal standard operates: the assay must be capable of precisely measuring a high-potency, highly selective inhibitor across its clinically relevant concentration range.

DPP-4 inhibition enzyme kinetics selectivity profiling

Validated Bioanalytical Method Precedent: LC-MS/MS Quantification of Teneligliptin Using d8 Internal Standard in Human Plasma

Park et al. (2020) developed and fully validated the first LC-MS/MS method capable of simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma, employing a teneligliptin-d8 internal standard with the MRM transition m/z 435.2→251.3 [1]. The method demonstrated linearity from 5 to 1000 ng/mL for teneligliptin and 2.5 to 500 ng/mL for teneligliptin sulfoxide, with accuracy and precision within acceptance criteria [1]. A separate validated HILIC-MS/MS method by Shah et al. (2018) for simultaneous metformin and teneligliptin quantification using deuterated internal standards achieved linearity from 0.50 to 750 ng/mL for teneligliptin and was successfully applied to clinical pharmacokinetic samples [2]. While these published methods utilized the (2S,4S)-d8 internal standard rather than the (2R,4S) stereoisomer, they establish the regulatory-acceptable performance benchmark that (2R,4S)-Teneligliptin-d8 can meet as a SIL-IS, with the added advantage of stereochemical impurity tracking capability that the published methods' IS cannot provide .

method validation pharmacokinetics human plasma

Optimal Application Scenarios for (2R,4S)-Teneligliptin-d8 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Teneligliptin Pharmacokinetic Studies

In GLP-compliant bioanalytical laboratories developing LC-MS/MS methods for teneligliptin quantification in human plasma, (2R,4S)-Teneligliptin-d8 serves as the deuterated internal standard. The validated method precedent established by Park et al. (2020) demonstrates that d8-labeled teneligliptin supports linearity from 5 to 1000 ng/mL, meeting FDA/EMA M10 validation requirements for accuracy, precision, and matrix effect correction [1]. The 8-Da mass shift from the parent analyte minimizes isotopic cross-talk, a critical advantage when quantifying teneligliptin at trough concentrations in late-phase clinical PK sampling [1].

Chiral Impurity Profiling and ANDA Regulatory Submission Support

Pharmaceutical manufacturers developing generic teneligliptin formulations require characterized impurity reference standards for ANDA submissions. The (2R,4S) configuration is a documented impurity of teneligliptin API [2]. (2R,4S)-Teneligliptin-d8, as the isotopically labeled form of this impurity, enables simultaneous chiral impurity quantification and analyte monitoring in a single LC-MS/MS method, reducing the number of reference standards required and streamlining regulatory documentation [3].

Simultaneous Parent Drug and Active Metabolite Quantification in Clinical Pharmacology Studies

Teneligliptin undergoes metabolism primarily via CYP3A4 and FMO3 to form teneligliptin sulfoxide, an active metabolite [4]. The Park et al. (2020) validated method, employing teneligliptin-d8 as internal standard, simultaneously quantifies both parent drug (5–1000 ng/mL) and sulfoxide metabolite (2.5–500 ng/mL) in a single analytical run, enabling comprehensive pharmacokinetic profiling including metabolite-to-parent ratios [1]. This capability is essential for drug-drug interaction studies and special population PK assessments.

Method Cross-Validation and Inter-Laboratory Harmonization for Multi-Site Clinical Trials

Multi-center clinical trials require harmonized bioanalytical methods across laboratories. The well-characterized mass spectrometric signature of (2R,4S)-Teneligliptin-d8 (precursor m/z 435.2, product m/z 251.3) and its defined isotopic enrichment (≥95 atom% D) provide a stable, transferable internal standard identity that facilitates method cross-validation between sites [1]. The availability of Certificates of Analysis with documented traceability to USP/EP pharmacopeial standards further supports regulatory audit readiness .

Quote Request

Request a Quote for (2R,4S)-Teneligliptin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.